2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 1-methyl-1H-pyrazole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to its nitrile, morpholine, and boronic acid counterparts .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3 |
InChI Key |
QRKOIUXHXDIZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC=O |
Origin of Product |
United States |
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